Cas no 32857-22-0 (1,3-Propanediamine,N1,N1-dimethyl-N3-(phenylmethyl)-)
1,3-Propanediamine,N1,N1-dimethyl-N3-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Propanediamine,N1,N1-dimethyl-N3-(phenylmethyl)-
- N'-Benzyl-N,N-dimethylpropane-1,3-diamine
- N'-BENZYL-N,N-DIMETHYLPROPANE-1,3-DIAMINE DIHYDROCHLORIDE
- EN300-40686
- CS-0300327
- N'-benzyl-N,N-dimethyl-propane-1,3-diamine
- NCGC00332057-01
- SCHEMBL1443953
- N-benzyl-N',N'-dimethylpropane-1,3-diamine
- benzyl[3-(dimethylamino)propyl]amine
- N''-BENZYL-N,N-DIMETHYLPROPANE-1,3-DIAMINE DIHYDROCHLORIDE
- BB 0254385
- MFCD05273647
- AKOS000244291
- YRZNCMFHFHBVMC-UHFFFAOYSA-N
- AB00626395-04
- LS-01735
- n1-Benzyl-n3,n3-dimethylpropane-1,3-diamine
- N(1)-benzyl-N(3),N(3)-dimethyl-1,3-propanediamine
- N-benzyl-N',N'-dimethyl-1,3-propanediamine
- 32857-22-0
- STK501683
- ALBB-004749
- DB-109872
-
- MDL: MFCD05273647
- Inchi: 1S/C12H20N2/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3
- InChI Key: YRZNCMFHFHBVMC-UHFFFAOYSA-N
- SMILES: N(C)(C)CCCNCC1C=CC=CC=1
Computed Properties
- Exact Mass: 194.178299
- Monoisotopic Mass: 194.178299
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21
- XLogP3: 1.7
Experimental Properties
- Boiling Point: 275.2°Cat760mmHg
- Flash Point: 99.1°C
1,3-Propanediamine,N1,N1-dimethyl-N3-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB560779-500 mg |
N'-Benzyl-N,N-dimethylpropane-1,3-diamine; . |
32857-22-0 | 500MG |
€205.60 | 2023-04-13 | ||
| Enamine | EN300-40686-0.05g |
benzyl[3-(dimethylamino)propyl]amine |
32857-22-0 | 0.05g |
$202.0 | 2023-05-30 | ||
| Enamine | EN300-40686-0.1g |
benzyl[3-(dimethylamino)propyl]amine |
32857-22-0 | 0.1g |
$301.0 | 2023-05-30 | ||
| Enamine | EN300-40686-0.25g |
benzyl[3-(dimethylamino)propyl]amine |
32857-22-0 | 0.25g |
$431.0 | 2023-05-30 | ||
| Enamine | EN300-40686-0.5g |
benzyl[3-(dimethylamino)propyl]amine |
32857-22-0 | 0.5g |
$679.0 | 2023-05-30 | ||
| Enamine | EN300-40686-1.0g |
benzyl[3-(dimethylamino)propyl]amine |
32857-22-0 | 1g |
$871.0 | 2023-05-30 | ||
| Enamine | EN300-40686-2.5g |
benzyl[3-(dimethylamino)propyl]amine |
32857-22-0 | 2.5g |
$1707.0 | 2023-05-30 | ||
| Enamine | EN300-40686-5.0g |
benzyl[3-(dimethylamino)propyl]amine |
32857-22-0 | 5g |
$2525.0 | 2023-05-30 | ||
| Enamine | EN300-40686-10.0g |
benzyl[3-(dimethylamino)propyl]amine |
32857-22-0 | 10g |
$3746.0 | 2023-05-30 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-279880-250 mg |
N'-benzyl-N,N-dimethylpropane-1,3-diamine dihydrochloride, |
32857-22-0 | 250MG |
¥1,188.00 | 2023-07-11 |
1,3-Propanediamine,N1,N1-dimethyl-N3-(phenylmethyl)- Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 1,3-Propanediamine,N1,N1-dimethyl-N3-(phenylmethyl)-
Comprehensive Overview of 1,3-Propanediamine,N1,N1-dimethyl-N3-(phenylmethyl)- (CAS No. 32857-22-0)
1,3-Propanediamine,N1,N1-dimethyl-N3-(phenylmethyl)-, with the CAS number 32857-22-0, is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and material science. Its unique molecular structure, featuring a dimethylated propylenediamine backbone and a benzyl-substituted tertiary amine, makes it a versatile building block for advanced chemical applications. Researchers and industries value this compound for its ability to enhance reaction efficiency and selectivity in complex synthetic pathways.
In recent years, the demand for high-purity amine derivatives like 1,3-Propanediamine,N1,N1-dimethyl-N3-(phenylmethyl)- has surged due to their role in developing biodegradable polymers and green chemistry initiatives. Environmental concerns and regulatory shifts toward sustainable practices have driven innovations in catalytic processes where this compound serves as a ligand or modifier. Its compatibility with metal-organic frameworks (MOFs) and nanoparticle stabilization further expands its utility in cutting-edge technologies.
From a commercial perspective, CAS 32857-22-0 is often searched alongside terms like "amine-functionalized catalysts", "benzylamine derivatives", and "non-toxic chelating agents", reflecting its relevance in catalysis and coordination chemistry. Analytical techniques such as HPLC and NMR spectroscopy are critical for quality control, ensuring compliance with industry standards like REACH and FDA guidelines for pharmaceutical-grade materials.
The compound’s thermal stability (typically stable up to 200°C) and solubility profile (soluble in polar organic solvents like ethanol and acetonitrile) make it ideal for high-temperature reactions and solution-phase synthesis. Recent patents highlight its use in photoresist formulations for semiconductor manufacturing, aligning with the global push for miniaturized electronics and IoT devices.
Safety data sheets (SDS) for 1,3-Propanediamine,N1,N1-dimethyl-N3-(phenylmethyl)- emphasize standard laboratory precautions, including glove use and ventilation, though it is not classified as hazardous under current GHS criteria. This aligns with the growing market preference for low-risk chemical alternatives in industrial workflows.
Emerging research explores its potential in bioactive molecule design, particularly for antimicrobial coatings and drug delivery systems. The phenylmethyl group in its structure enables π-π stacking interactions, crucial for supramolecular chemistry applications. Such features resonate with trends in personalized medicine and targeted therapeutics.
In summary, CAS 32857-22-0 represents a nexus of innovation across multiple disciplines. Its adaptability to green synthesis protocols and alignment with circular economy principles ensure its continued relevance in scientific and industrial advancements.
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